molecular formula C11H10O3 B14059466 1-(2,3-Diformylphenyl)propan-1-one

1-(2,3-Diformylphenyl)propan-1-one

Cat. No.: B14059466
M. Wt: 190.19 g/mol
InChI Key: JYGRFYLOUBIXKC-UHFFFAOYSA-N
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Description

1-(2,3-Diformylphenyl)propan-1-one is an organic compound characterized by the presence of two formyl groups attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Diformylphenyl)propan-1-one typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce formyl groups onto the aromatic ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Diformylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 1-(2,3-Dicarboxyphenyl)propan-1-one.

    Reduction: 1-(2,3-Dihydroxyphenyl)propan-1-one.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2,3-Diformylphenyl)propan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,3-Diformylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

  • 1-(2,4-Diformylphenyl)propan-1-one
  • 1-(3,4-Diformylphenyl)propan-1-one
  • 1-(2,3-Diformylphenyl)ethanone

Comparison: 1-(2,3-Diformylphenyl)propan-1-one is unique due to the specific positioning of the formyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-propanoylphthalaldehyde

InChI

InChI=1S/C11H10O3/c1-2-11(14)9-5-3-4-8(6-12)10(9)7-13/h3-7H,2H2,1H3

InChI Key

JYGRFYLOUBIXKC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1C=O)C=O

Origin of Product

United States

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